molecular formula C22H17ClN2O4 B13145207 1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione CAS No. 88605-50-9

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione

Cat. No.: B13145207
CAS No.: 88605-50-9
M. Wt: 408.8 g/mol
InChI Key: PUDYNNDRZPNNOE-UHFFFAOYSA-N
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Description

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and phenoxyethoxy groups attached to the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in acidic conditions.

    Chlorination: Chlorine is introduced at the 7-position through electrophilic substitution reactions.

    Etherification: The phenoxyethoxy group is attached via nucleophilic substitution reactions, often using phenoxyethanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the amino, chloro, and phenoxyethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide and acids like hydrochloric acid are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and phenoxyethoxy derivatives.

Scientific Research Applications

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its anticancer and antimicrobial activities.

    Industry: Utilized in the production of high-performance pigments and as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of 1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. The molecular targets include DNA, enzymes involved in replication, and cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminoanthraquinone: Lacks the chloro and phenoxyethoxy groups, making it less versatile in certain applications.

    7-Chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione: Lacks the amino groups, reducing its reactivity in substitution reactions.

    1,4-Diamino-2-(2-phenoxyethoxy)anthracene-9,10-dione: Lacks the chloro group, affecting its electronic properties.

Uniqueness

1,4-Diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is unique due to the combination of amino, chloro, and phenoxyethoxy groups

Properties

CAS No.

88605-50-9

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

1,4-diamino-7-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H17ClN2O4/c23-12-6-7-14-15(10-12)22(27)19-18(21(14)26)16(24)11-17(20(19)25)29-9-8-28-13-4-2-1-3-5-13/h1-7,10-11H,8-9,24-25H2

InChI Key

PUDYNNDRZPNNOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N

Origin of Product

United States

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